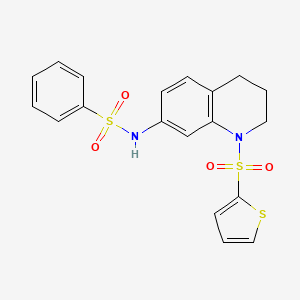

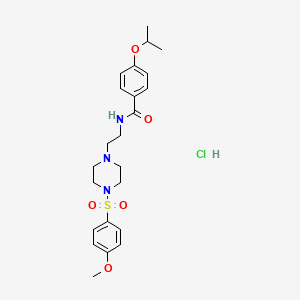

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide and related compounds involves multiple steps, including the formation of benzenesulfonamide moieties and their subsequent reactions with various aromatic or heteroaromatic amines. For instance, the synthesis of N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines containing a triazole moiety was achieved through cycloadditions using the modified Pictet-Spengler reaction and Click chemistry . Similarly, a series of N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized by reacting N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide with appropriate aromatic amines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzenesulfonamide moiety, which is a common feature in many biologically active compounds. The 3D structural characterization of new 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed the existence of an intramolecular weak hydrogen bond, which is relevant to the compound's conformational preference . Molecular docking studies have been used to predict the orientation of these molecules within the active sites of their target enzymes, providing insights into their potential interactions and mechanisms of action .

Chemical Reactions Analysis

The benzenesulfonamide moiety in these compounds is a key functional group that interacts with various enzymes, such as carbonic anhydrases and kinases, which are implicated in disease processes. The compounds act as inhibitors, with some showing high affinity and selectivity for certain isoforms of these enzymes . The inhibitory activity is often attributed to the ability of the sulfonamide group to bind to the zinc ion in the enzyme's active site, as well as forming important interactions with surrounding amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by the presence of the benzenesulfonamide moiety and the specific substituents attached to it. These properties are crucial for the compounds' biological activity and pharmacokinetic profile. For example, the introduction of specific moieties has been shown to enhance antimycobacterial activity , while others have been found to increase the potency against cancer cell lines .

Case Studies

Several of the synthesized compounds have been evaluated in biological assays to determine their efficacy against various diseases. For instance, some compounds demonstrated interesting activity against Trypanosoma cruzi and Plasmodium falciparum with low cytotoxicity, suggesting potential as antiparasitic agents . Others have been screened for their anticancer activity, with certain derivatives showing moderate to high activity against various cancer cell lines, such as breast cancer, skin cancer, and neuroblastoma cells . Additionally, molecular docking studies have been conducted to suggest mechanisms of action for their cytotoxic activity .

Aplicaciones Científicas De Investigación

Catalysts for Transfer Hydrogenation

N-(Quinoline-8-yl-aryl)benzenesulfonamides have been synthesized and utilized as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols. This research highlights the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings, demonstrating good activity in catalysis with high turnover frequency values (Serkan Dayan et al., 2013).

Synthesis and Mass Spectroscopy

The synthesis and characterization of N-(quinolin-8-yl) benzenesulfonamide derivatives have been explored, providing insight into their fragmentation pathways through electrospray ionization mass spectroscopy. This work underlines the importance of these derivatives in analytical chemistry, offering a method to analyze and confirm their structures (Chen Bin, 2015).

Anticancer Agents

Tetrahydroisoquinoline derivatives, incorporating the 1,2,3,4-tetrahydroisoquinoline moiety, have shown promise as potential pharmaceutical agents with antitumor and antimicrobial activities. This research emphasizes the synthesis of substituted tetrahydroisoquinolines as anticancer agents, noting their potent cytotoxicity against breast cancer cell lines (K. Redda et al., 2010).

Pharmacological Research

Research has also focused on the pharmacological properties of isoquinolines, including their role as antagonists of the P2X7 nucleotide receptor, highlighting differences in pharmacological sensitivity between rat and human receptors. This underscores the utility of these compounds in studying receptor function and potential therapeutic applications (B. Humphreys et al., 1998).

Direcciones Futuras

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propiedades

IUPAC Name |

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S3/c22-27(23,17-7-2-1-3-8-17)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)19-9-5-13-26-19/h1-3,5,7-11,13-14,20H,4,6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCRCIPVMPEIJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2554147.png)

![8-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2554151.png)

![N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B2554153.png)

![6-((5-chloro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2554155.png)